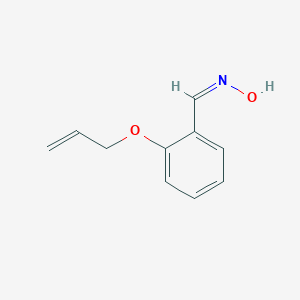

2-(Allyloxy)benzaldehyde oxime

CAS No.:

Cat. No.: VC1245296

Molecular Formula: C10H11NO2

Molecular Weight: 177.2g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.2g/mol |

| IUPAC Name | (NZ)-N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2/b11-8- |

| Standard InChI Key | PCWLXHIQGXUSCE-FLIBITNWSA-N |

| Isomeric SMILES | C=CCOC1=CC=CC=C1/C=N\O |

| SMILES | C=CCOC1=CC=CC=C1C=NO |

| Canonical SMILES | C=CCOC1=CC=CC=C1C=NO |

Introduction

Chemical Structure and Nomenclature

2-(Allyloxy)benzaldehyde oxime consists of a benzene ring with an aldoxime group (C=N-OH) at position 1 and an allyloxy group (OCH₂CH=CH₂) at position 2. This compound exists in geometric isomeric forms due to the C=N double bond of the oxime functionality.

Identification and Nomenclature

The compound is officially identified by the following parameters:

Table 1: Identification Parameters of 2-(Allyloxy)benzaldehyde oxime

| Parameter | Value |

|---|---|

| CAS Number | 1642857-43-9 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.200 g/mol |

| IUPAC Name | (Z)-1-[2-(Allyloxy)phenyl]-N-hydroxymethanimine |

| Common Synonyms | Benzaldehyde, 2-(2-propen-1-yloxy)-, oxime |

| Exact Mass | 177.078979 |

The compound features a benzene ring with two key functional groups: an oxime moiety and an allyloxy substituent in ortho position to each other. This structural arrangement is significant for its reactivity, particularly in intramolecular cyclization reactions .

Structural Isomerism

Physical and Chemical Properties

2-(Allyloxy)benzaldehyde oxime possesses distinct physical and chemical properties that influence its behavior in various chemical transformations and determine its practical applications.

Physical Properties

The compound exhibits the following physical characteristics:

Table 2: Physical Properties of 2-(Allyloxy)benzaldehyde oxime

| Property | Value |

|---|---|

| Physical State | Not specified, likely solid at room temperature |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 298.2±23.0 °C at 760 mmHg |

| Flash Point | 134.2±22.6 °C |

| LogP | 2.44 |

| Vapour Pressure | 0.0±0.7 mmHg at 25°C |

| Index of Refraction | 1.505 |

The relatively high boiling point of 298.2±23.0 °C indicates significant intermolecular forces, likely including hydrogen bonding through the oxime hydroxyl group. The LogP value of 2.44 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic character .

Chemical Properties

The chemical reactivity of 2-(Allyloxy)benzaldehyde oxime is primarily determined by its functional groups:

-

The oxime group (C=N-OH) can participate in various transformations including reduction, oxidation, and rearrangement reactions.

-

The allyloxy group contains an alkene moiety that can undergo addition reactions and serve as a handle for intramolecular cyclizations.

-

The ortho arrangement of these functionalities enables specific intramolecular reactions, particularly cyclization to form heterocyclic compounds.

In comparison to related compounds like simple benzaldehyde oxime (C₇H₇NO), which has a molecular weight of 121.137 g/mol and melting point of 34-36°C , 2-(Allyloxy)benzaldehyde oxime shows distinct physical properties due to the presence of the allyloxy substituent.

Synthesis Methods

The synthesis of 2-(Allyloxy)benzaldehyde oxime typically follows established methods for oxime preparation with specific modifications for the allyloxy-substituted precursor.

Precursor Preparation

The synthesis of 2-(Allyloxy)benzaldehyde oxime first requires the preparation of 2-(allyloxy)benzaldehyde. This is typically accomplished through:

-

O-alkylation of salicylaldehyde with allyl bromide or allyl chloride in the presence of a base (commonly potassium carbonate)

-

The reaction is usually conducted in a polar aprotic solvent like acetone or DMF

-

The resulting 2-(allyloxy)benzaldehyde then serves as the direct precursor for oxime formation

Reactivity and Applications

2-(Allyloxy)benzaldehyde oxime demonstrates significant synthetic utility, particularly in the formation of heterocyclic compounds through intramolecular reactions.

Cyclization to Isoxazole Derivatives

One of the most notable reactions of 2-(Allyloxy)benzaldehyde oxime is its intramolecular oxidative cycloaddition to form condensed isoxazole derivatives. This reaction has been studied extensively and proceeds as follows:

-

(E)-2-(Allyloxy)benzaldehyde oxime (compound 1k) undergoes cyclization in the presence of:

-

2-Iodobenzoic acid (2a, 10 mol%)

-

m-CPBA (meta-chloroperoxybenzoic acid)

-

p-TsOH- H₂O (para-toluenesulfonic acid monohydrate)

-

-

The reaction is conducted in dichloromethane at room temperature for 24 hours.

-

The product (compound 3k) is obtained in 80% yield as a pale solid with melting point 59.7–61.0°C.

Table 3: Cyclization Reaction Conditions and Results

| Parameter | Details |

|---|---|

| Starting Material | (E)-2-(Allyloxy)benzaldehyde oxime (1k, 0.20 mmol) |

| Catalyst | 2-Iodobenzoic acid (2a, 10 mol%) |

| Oxidant | m-CPBA (1.5 eq, 0.30 mmol) |

| Acid | p-TsOH- H₂O (0.040 mmol) |

| Solvent | Dichloromethane (2 mL) |

| Temperature | Room temperature |

| Reaction Time | 24 hours |

| Yield | 80% |

| Product State | Pale solid |

| Product Melting Point | 59.7–61.0°C |

This cyclization reaction represents a significant application of 2-(Allyloxy)benzaldehyde oxime in heterocyclic synthesis .

Reaction Mechanism

The cyclization reaction proceeds through a complex mechanism involving:

-

Formation of an active hypervalent iodine species from 2-iodobenzoic acid and m-CPBA

-

Conversion of the oxime to a reactive nitrile oxide intermediate

-

Intramolecular 1,3-dipolar cycloaddition between the nitrile oxide and the alkene of the allyloxy group

The reaction represents an efficient method for constructing complex heterocyclic frameworks from relatively simple precursors.

Structural Analogs and Comparative Reactivity

The reactivity of 2-(Allyloxy)benzaldehyde oxime can be compared with related compounds:

-

Simple benzaldehyde oxime undergoes similar transformations but lacks the ability for intramolecular cyclization due to the absence of an appropriately positioned unsaturated group .

-

Substituted variants like 2-(allyloxy)-5-nitrobenzaldehyde oxime (compound 1o) and 2-(allyloxy)-5-methylbenzaldehyde oxime (compound 1p) also undergo similar cyclization reactions, yielding the corresponding isoxazole derivatives in 80% and 82% yields, respectively .

-

Benzaldehyde O-((benzyloxy)carbonyl) oxime represents a different type of functionalized oxime with distinctive reactivity patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume